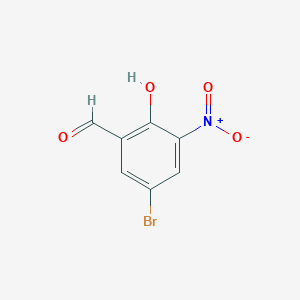

5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYPSUQQZNDKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347183 | |

| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16634-88-1 | |

| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Classical synthesis involves conventional laboratory techniques, often relying on stoichiometric reagents and standard heating methods. These routes are well-established and provide reliable access to the target compound.

One of the most direct routes to this compound involves the electrophilic nitration of a brominated salicylaldehyde (B1680747) precursor, namely 5-Bromosalicylaldehyde (B98134). sigmaaldrich.comtcichemicals.com In this reaction, the starting material already possesses the required hydroxyl and bromo groups at positions C2 and C5, respectively.

The key step is the regioselective introduction of a nitro group (-NO2) onto the aromatic ring. The directing effects of the substituents already on the ring govern the position of the incoming nitro group. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The bromo group (-Br) is deactivating but also an ortho, para-director. The powerful activating effect of the hydroxyl group dominates, directing the electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it (C3 and C5). Since the C5 position is already occupied by bromine, the nitration occurs selectively at the C3 position.

The reaction is typically carried out using a nitrating agent, such as fuming nitric acid, in a suitable solvent like glacial acetic acid or sulfuric acid, often at low temperatures to control the reaction's exothermicity. google.com

Table 1: Representative Reaction Conditions for Nitration of 5-Bromosalicylaldehyde

| Parameter | Condition | Purpose |

| Starting Material | 5-Bromosalicylaldehyde | Provides the C2-OH and C5-Br structure. |

| Nitrating Agent | Fuming Nitric Acid (HNO₃) | Source of the electrophilic nitronium ion (NO₂⁺). |

| Solvent | Glacial Acetic Acid / Sulfuric Acid | Serves as the reaction medium. |

| Temperature | 0-10 °C | To control the reaction rate and prevent side reactions. |

| Reaction Time | 1-3 hours | To ensure complete conversion of the starting material. |

This is an interactive data table based on typical nitration reaction parameters.

An alternative classical approach is the bromination of a nitrated salicylaldehyde precursor, specifically 2-hydroxy-3-nitrobenzaldehyde (B105151). This strategy reverses the order of functional group introduction compared to the previous method.

In this pathway, the hydroxyl and nitro groups are already in place at the C2 and C3 positions. The subsequent electrophilic bromination must be directed to the C5 position. The directing effects of the substituents are again paramount. The hydroxyl group directs the incoming bromine electrophile (Br⁺) to the ortho (C3) and para (C5) positions. The nitro and aldehyde groups both direct to the C5 position (meta to both). The confluence of these directing effects strongly favors the substitution of bromine at the C5 position, leading to the desired product.

This bromination can be achieved using molecular bromine (Br₂) in a solvent like carbon tetrachloride, chloroform, or acetic acid. lookchem.comgoogle.com In some procedures, a less than stoichiometric amount of bromine is used initially, with the reaction being completed by a brominating couple that utilizes the hydrobromic acid generated in situ. google.com

Table 2: Representative Reaction Conditions for Bromination of 2-hydroxy-3-nitrobenzaldehyde

| Parameter | Condition | Purpose |

| Starting Material | 2-hydroxy-3-nitrobenzaldehyde | Provides the C2-OH and C3-NO₂ structure. |

| Brominating Agent | Molecular Bromine (Br₂) | Source of the electrophilic bromine species. |

| Solvent | Acetic Acid / Carbon Tetrachloride | Serves as the reaction medium. |

| Temperature | Room Temperature to 60 °C | To facilitate the electrophilic substitution. |

| Reaction Time | 2-4 hours | To allow the reaction to proceed to completion. |

This is an interactive data table based on common bromination reaction parameters.

More complex, multi-step pathways can also be designed starting from simpler substituted benzaldehydes. A hypothetical but chemically sound route could begin with 3-nitrobenzaldehyde. ijpsonline.com The first step would be a bromination reaction. Since the nitro group is a strong meta-director, bromination would yield 3-bromo-5-nitrobenzaldehyde. chemicalbook.com The subsequent step would be the introduction of the hydroxyl group at the C2 position, a more complex transformation that could potentially be achieved through nucleophilic aromatic substitution or more elaborate multi-step sequences involving, for example, a Baeyer-Villiger oxidation followed by hydrolysis, although these routes are less direct.

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. aip.org By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. nih.gov

While a specific MAOS protocol for this compound is not extensively documented, the principles have been successfully applied to reactions involving substituted benzaldehydes, such as the Claisen-Schmidt condensation to form chalcones and benzylidenecyclohexanones. aip.orgscholarsresearchlibrary.com In these examples, reactions that take several hours under conventional heating can often be completed in a matter of minutes with microwave assistance. aip.orgnih.gov It is highly probable that the nitration and bromination steps described in the classical routes could be significantly optimized using MAOS, leading to a greener and more efficient synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction (Benzylidenecyclohexanone Synthesis)

| Parameter | Conventional Method | Microwave-Assisted Method (MAOS) |

| Reactants | Cyclohexanone, 4-hydroxybenzaldehyde | Cyclohexanone, 4-hydroxybenzaldehyde |

| Reaction Time | Several hours | 2 minutes |

| Energy Input | Sustained heating (e.g., oil bath) | 900 W microwave irradiation |

| Yield | Variable | 81.47% |

| Environmental Impact | Higher energy consumption, longer process time | Reduced energy, rapid process, less waste |

This is an interactive data table based on findings reported for a related synthesis. aip.org

The use of catalysts can enhance the efficiency and selectivity of synthetic reactions. In the context of synthesizing the target compound, catalytic methods can be applied to the halogenation steps. For instance, the bromination of aromatic compounds can be facilitated by the use of iodine-containing catalysts in the presence of an inorganic strong acid, which can improve yields and simplify reaction work-up. google.com

Furthermore, the final product, this compound, is itself a valuable intermediate for further catalytic reactions. The bromine atom at the C5 position serves as a functional handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. For example, 5-Bromosalicylaldehyde has been used as a substrate in palladium-catalyzed Suzuki couplings to synthesize more complex molecules. rsc.org This highlights the utility of the bromo-substituent in creating derivatives of the title compound through advanced catalytic methods.

Exploration of Environmentally Benign Solvents and Reagents

The synthesis of halogenated and nitrated aromatic compounds traditionally involves hazardous reagents and solvents, such as liquid bromine, chlorinated solvents, and concentrated acids. imist.mawordpress.com In line with the principles of green chemistry, research has focused on developing safer and more sustainable alternatives. imist.ma

For bromination, a significant green approach involves replacing molecular bromine with less hazardous alternatives or generating the brominating agent in situ. nih.gov N-Bromosuccinimide (NBS) is a common substitute that is safer to handle than liquid bromine. wordpress.com Furthermore, the use of environmentally benign solvents like water or ethanol (B145695) is encouraged, as they eliminate the need for chlorinated solvents. wordpress.com One innovative method employs an aqueous solution of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), which are added sequentially to a refluxing solution of the substrate in ethanol. imist.ma This process is more eco-friendly as the by-products are primarily inorganic salts. nih.gov Another approach utilizes an aqueous AlBr₃-Br₂ system, which has been shown to be an effective and economical brominating agent, with water serving as the reaction medium. hrpub.org

For nitration, green methods aim to avoid the use of concentrated nitric and sulfuric acids. imist.ma Photochemical nitration using sodium nitrite (B80452) in an aqueous solution under UV light represents a promising alternative for phenolic compounds. mjcce.org.mk This method is rapid, eco-friendly, and can achieve regioselective nitration. imist.ma The reagents and byproducts, such as calcium acetate (B1210297) in some methods, can be useful agrochemicals, further enhancing the environmental credentials of the process. imist.ma

Reaction Mechanisms and Intermediates in Synthesis

The synthesis of this compound from a precursor like 2-hydroxybenzaldehyde (salicylaldehyde) proceeds via electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. msu.edumasterorganicchemistry.com

Electrophilic Aromatic Substitution Mechanisms in Nitration and Bromination

Electrophilic aromatic substitution reactions typically follow a two-step mechanism. masterorganicchemistry.com

Formation of a Carbocation Intermediate : The first step, which is the slow, rate-determining step, involves the attack of the aromatic ring's π-electron system on a strong electrophile (E⁺). masterorganicchemistry.com This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or a Wheland intermediate. assets-servd.hostlibretexts.org

Restoration of Aromaticity : In the second, faster step, a base in the reaction mixture removes a proton (H⁺) from the sp³-hybridized carbon of the sigma complex. masterorganicchemistry.com The electrons from the C-H bond return to the π-system, restoring the ring's aromaticity and resulting in the substituted product. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound:

Nitration : The electrophile is the nitronium ion (NO₂⁺). It is typically generated by reacting nitric acid with a strong acid catalyst, such as sulfuric acid. msu.eduyoutube.com

Bromination : The electrophile is generated from molecular bromine (Br₂). A Lewis acid catalyst, such as FeBr₃, is often used to polarize the Br-Br bond, creating a stronger electrophile that can be attacked by the benzene (B151609) ring. msu.eduyoutube.com

Influence of Activating and Deactivating Groups on Reaction Selectivity

The regioselectivity of the nitration and bromination steps is controlled by the substituent groups already present on the benzene ring. These groups either activate (increase the rate of reaction) or deactivate (decrease the rate of reaction) the ring towards electrophilic attack and direct the incoming electrophile to specific positions. masterorganicchemistry.com

In the precursor molecule, 2-hydroxybenzaldehyde, two groups influence the reaction:

Hydroxyl Group (-OH) : This is a strongly activating group. masterorganicchemistry.com It donates electron density to the ring through resonance, particularly at the ortho and para positions. This makes the ring more nucleophilic and stabilizes the carbocation intermediate formed when the electrophile attacks at these positions. assets-servd.host Consequently, the -OH group is an ortho, para-director.

Aldehyde/Formyl Group (-CHO) : This is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. assets-servd.host Electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack. The -CHO group is therefore a meta-director.

When 2-hydroxybenzaldehyde undergoes electrophilic substitution, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating, meta-directing effect of the aldehyde group. The -OH group directs incoming electrophiles to position 4 (para) and positions 3 and 5 (which are ortho to the -OH group, but meta to the -CHO group). Steric hindrance can influence the ratio of ortho to para products. The formation of this compound involves substitution at the 3- and 5-positions, which are ortho and para to the directing hydroxyl group, respectively, and meta to the deactivating aldehyde group. The bromine atom attaches at the 5-position (para to -OH), and the nitro group attaches at the 3-position (ortho to -OH).

Identification and Characterization of Key Intermediates

The synthesis of this compound can proceed stepwise, involving key stable intermediates. Depending on the reaction sequence, the monosubstituted derivatives are crucial intermediates. For instance, the nitration of 2-hydroxybenzaldehyde would first yield 2-hydroxy-3-nitrobenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde. Subsequent bromination of this intermediate would lead to the final product. Alternatively, initial bromination would produce 5-bromo-2-hydroxybenzaldehyde, which would then be nitrated.

The most critical, albeit transient, intermediates are the resonance-stabilized carbocations (Wheland intermediates or sigma complexes) formed during each electrophilic attack. assets-servd.host For example, during the attachment of the nitro group at the 3-position, a sigma complex is formed where the positive charge is delocalized over the ring, including the carbon atom bonded to the hydroxyl group. The resonance stabilization provided by the lone pairs of the hydroxyl group's oxygen atom is significant in favoring substitution at the ortho and para positions.

Derivatization Strategies from this compound

The aldehyde functional group in this compound serves as a reactive handle for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Formation of Schiff Bases from this compound

A prominent derivatization strategy is the formation of Schiff bases, also known as imines. nih.gov These compounds are synthesized through the condensation reaction between the carbonyl group of an aldehyde or ketone and the primary amino group of an amine. jetir.orgncert.nic.in The reaction with this compound involves refluxing it with a primary amine in a solvent, typically ethanol. researchgate.netnih.gov Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the reaction. jetir.org

The general reaction involves the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic azomethine or imine group (-C=N-). byjus.com A wide variety of primary amines, both aliphatic and aromatic, can be used to generate a diverse library of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.govderpharmachemica.com

The table below details the formation of various Schiff bases from this compound with different primary amines, based on established synthetic protocols for similar aldehydes.

| Primary Amine Reactant | Reaction Conditions | Resulting Schiff Base Structure | Reference Protocol |

|---|---|---|---|

| Aniline (B41778) | Ethanol, Reflux, 3 hours |  | researchgate.net |

| 4-Aminobenzoic acid | 1,4-Dioxane, Synthesis of single crystals |  | derpharmachemica.com |

| 2-(4-aminophenyl)ethan-1-ol | Ethanol, Reflux, 1 hour | ethan-1-ol) | nih.gov |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Absolute Ethanol, Reflux, 30-36 hours |  | nih.gov |

| 4-Hydroxybenzhydrazide | 96% Ethanol, Stirring, 30 minutes |  | mdpi.com |

Reactions Involving the Aldehyde Functionality

Beyond condensation reactions, the aldehyde group can undergo both oxidation and reduction.

Oxidation to Carboxylic Acid: Aldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents. Mild oxidizing agents are often employed to selectively oxidize the aldehyde without affecting other functional groups on the aromatic ring. ncert.nic.in An efficient method for the oxidation of electron-rich aromatic aldehydes involves the use of an aqueous basic hydrogen peroxide system in methanol. researchgate.net This would convert this compound into 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Reduction to Alcohol: The aldehyde group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation can also be employed. ncert.nic.in This reaction converts the aldehyde into a benzyl (B1604629) alcohol, yielding (5-Bromo-2-hydroxy-3-nitrophenyl)methanol.

Transformations of the Hydroxyl and Nitro Groups

The hydroxyl and nitro groups on the aromatic ring also offer sites for further chemical modification.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This allows for O-alkylation reactions, such as the Williamson ether synthesis, to form ethers. This would involve reacting the compound with an alkyl halide in the presence of a base.

Reactions of the Nitro Group: The aromatic nitro group is susceptible to reduction, which can yield a variety of products depending on the reagents and reaction conditions. The most common transformation is the reduction to a primary amine (aniline derivative). wikipedia.org A wide range of reducing systems can achieve this, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com Raney nickel is often preferred when wishing to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metals in Acidic Media: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid provide a mild and chemoselective method for reducing nitro groups. wikipedia.orgcommonorganicchemistry.com

Other Reagents: Sodium sulfide (B99878) (Na₂S) can also be used and is sometimes employed for the selective reduction of one nitro group in a polynitrated aromatic compound. commonorganicchemistry.com

This reduction would transform this compound into 3-Amino-5-bromo-2-hydroxybenzaldehyde, a valuable intermediate for synthesizing heterocyclic compounds and more complex molecules.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Elucidation

Proton NMR spectroscopy for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment, which is significantly influenced by the electron-withdrawing effects of the nitro (-NO₂), bromo (-Br), and aldehyde (-CHO) groups, as well as the electron-donating and hydrogen-bonding nature of the hydroxyl (-OH) group.

Aldehyde Proton (-CHO): The proton of the aldehyde group is the most deshielded, appearing as a singlet at approximately 10.2 ppm. This significant downfield shift is a hallmark of aldehyde protons, which are directly attached to a carbonyl carbon.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also found far downfield, often as a broad singlet. Its chemical shift is influenced by the strong intramolecular hydrogen bond with the adjacent aldehyde oxygen.

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically distinct and appear in the aromatic region, generally between 7.5 and 8.5 ppm. Their specific shifts and coupling patterns (they would appear as doublets due to coupling with each other) are dictated by their positions relative to the various substituents. The proton at the C6 position is expected to be at a different chemical shift than the proton at the C4 position due to the differing electronic influences of the adjacent groups.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | >11.0 | Broad Singlet |

| -CHO | ~10.2 | Singlet |

| Ar-H (C4-H) | 7.5 - 8.5 | Doublet |

| Ar-H (C6-H) | 7.5 - 8.5 | Doublet |

Note: Data is based on typical values and summary information. Exact shifts can vary with solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its chemical environment and hybridization state.

For this compound, the spectrum would display seven unique signals corresponding to the seven carbon atoms.

Carbonyl Carbon (-CHO): The carbon atom of the aldehyde group is the most downfield signal, typically appearing around 190 ppm, which is characteristic of carbonyl carbons.

Aromatic Carbons (Ar-C): The six aromatic carbons appear in the range of approximately 110-160 ppm. The signals for the carbons directly attached to substituents (C1-C3, C5) are distinguished from those attached to hydrogen (C4, C6). The C-OH carbon (C2) and C-NO₂ carbon (C3) are significantly affected by these electronegative groups, as is the C-Br carbon (C5).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~190 |

| C-OH (C2) | 150 - 160 |

| C-NO₂ (C3) | 135 - 145 |

| C-Br (C5) | 110 - 120 |

| C-H (C4, C6) | 120 - 140 |

| C1 (ipso to CHO) | 120 - 130 |

Note: Data is based on typical values and summary information. Precise assignment would require advanced NMR techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

While ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, two-dimensional (2D) NMR techniques are essential for unambiguously mapping the molecular connectivity. For a molecule like this compound, techniques such as COSY and HSQC would be invaluable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other. In this molecule, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (at C4 and C6), confirming their adjacent relationship on the ring. The aldehyde and hydroxyl protons, being singlets with no adjacent protons, would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a correlation peak between the aldehyde proton signal and the carbonyl carbon signal. It would also definitively link the aromatic proton signals to their respective carbon signals (C4-H to C4 and C6-H to C6), aiding in the precise assignment of the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.

Vibrational Assignments of Key Functional Groups (e.g., C=O, O-H, N-O)

The IR spectrum of this compound is dominated by strong absorption bands corresponding to its key functional groups.

O-H Stretch: The stretching vibration of the hydroxyl group is typically observed as a broad band in the 3200-3600 cm⁻¹ region. However, due to strong intramolecular hydrogen bonding, this peak is often shifted to a lower frequency (e.g., ~3100-3300 cm⁻¹) and becomes very broad.

C-H Stretches: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

C=O Stretch: The carbonyl stretch of the aldehyde group is a very strong and sharp absorption, typically found around 1680 cm⁻¹. Its exact position is influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond.

N-O Stretches: The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. These are highly characteristic and confirm the presence of the -NO₂ group.

C=C Stretches: Aromatic ring stretching vibrations occur as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | -OH | 3100 - 3300 | Strong, Broad |

| C=O Stretch | -CHO | ~1680 | Strong, Sharp |

| Asymmetric N-O Stretch | -NO₂ | ~1530 | Strong |

| Symmetric N-O Stretch | -NO₂ | ~1350 | Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 | Medium-Strong |

Note: Data is based on typical values and summary information.

Analysis of Intramolecular Hydrogen Bonding Effects on Vibrational Modes

A defining structural feature of this compound is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the aldehyde group, forming a stable six-membered pseudo-ring. nih.govvedantu.com This interaction, often classified as a Resonance-Assisted Hydrogen Bond (RAHB), has profound and observable effects on the molecule's vibrational spectra.

The formation of the hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease significantly (a red shift) and the corresponding absorption band to broaden considerably. nih.gov Concurrently, the hydrogen bond slightly weakens the C=O double bond of the aldehyde. This is because the hydrogen bond pulls electron density towards the hydroxyl proton and away from the carbonyl oxygen, reducing the bond order of the C=O group. As a result, the C=O stretching frequency is also lowered compared to a similar benzaldehyde (B42025) derivative that lacks the ortho-hydroxyl group. nih.gov The analysis of these shifts provides direct spectroscopic evidence for the presence and strength of this critical intramolecular interaction.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for analyzing the conformational isomers of molecules. For aromatic aldehydes, the orientation of the aldehyde group relative to the benzene ring can lead to different conformers. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the stable conformers and their corresponding vibrational frequencies.

In substituted benzaldehydes, the C–H stretching vibrations of the aldehyde group are typically observed in the FT-IR and FT-Raman spectra. The in-plane and out-of-plane bending vibrations of the C-H group also provide conformational information. The presence and position of substituents on the benzene ring, such as the bromo, hydroxyl, and nitro groups in this compound, significantly influence the vibrational modes of the ring. For instance, the stretching vibrations of the C=O and C–Br bonds, as well as the symmetric and asymmetric stretching of the NO2 group, give rise to characteristic bands in the vibrational spectra. niscpr.res.in

Computational studies on similar molecules, like 5-bromosalicylic acid, have identified multiple possible conformers based on the orientation of the substituent groups. researchgate.net By comparing the experimentally observed FT-IR and FT-Raman spectra with the theoretically calculated frequencies for each conformer, the most stable conformation in the solid phase can be determined. researchgate.net The agreement between experimental and scaled theoretical wavenumbers is a key indicator of the correct conformational assignment. niscpr.res.in

Table 1: Selected Vibrational Frequencies for Substituted Benzaldehydes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aldehyde C-H Stretch | 2850 - 2750 |

| Carbonyl (C=O) Stretch | 1710 - 1680 |

| NO₂ Asymmetric Stretch | 1560 - 1520 |

| NO₂ Symmetric Stretch | 1360 - 1330 |

| C-Br Stretch | 700 - 500 |

Note: The exact frequencies for this compound will be influenced by the specific electronic and steric interactions between the substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a substituted benzaldehyde is characterized by absorption bands corresponding to different electronic transitions. These transitions are typically of the n→π* and π→π* type. researchgate.net The n→π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the aldehyde and nitro groups) to an anti-bonding π* orbital. The π→π* transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system. researchgate.netrsc.org

For nitrobenzaldehyde isomers, studies have shown that the spectra are generally characterized by weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250-300 nm). researchgate.netuni-muenchen.de The presence of the hydroxyl and bromo substituents in this compound will further influence the energies of the molecular orbitals and thus the absorption maxima (λmax).

Table 2: Typical Electronic Transitions and Absorption Maxima for Nitrobenzaldehydes

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |

| n→π | ~350 | Weak (ε < 100 M⁻¹cm⁻¹) |

| π→π (Arene) | ~300 | Intermediate (ε ≈ 1000 M⁻¹cm⁻¹) |

| π→π* (Nitro-Benzene) | ~250 | Strong (ε > 10,000 M⁻¹cm⁻¹) |

Data based on general observations for nitrobenzaldehyde isomers. researchgate.netuni-muenchen.de

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon changing the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, the solvent can have a significant impact on the electronic transitions.

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a red shift (bathochromic shift) in their π→π* transitions. Conversely, n→π* transitions often show a blue shift (hypsochromic shift) in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions with the solvent molecules. Studying the solvatochromic behavior of this compound in a range of solvents with varying polarities can provide valuable information about the nature of its excited states. researchgate.net For related nitrobenzaldehydes, moderate solvatochromic shifts have been observed. uni-muenchen.de

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule. For this compound (C₇H₄BrNO₄), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da. The experimentally measured m/z value from HRMS can be compared to the theoretical value to confirm the molecular formula. nist.gov

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, the fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO). The nitro group can be lost as •NO₂ or NO. The presence of the bromine and hydroxyl groups will also influence the fragmentation pattern. By analyzing the m/z values of the fragment ions, a detailed fragmentation pathway can be proposed, providing further confirmation of the compound's structure. For instance, a proposed fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, has been detailed in the literature, providing a model for how this compound might fragment. researchgate.net

X-ray Crystallography and Solid-State Characterization

The solid-state structure of a compound, determined through X-ray crystallography, provides definitive proof of its chemical identity and offers insights into the spatial arrangement of its atoms. This information is fundamental to understanding a molecule's physical and chemical properties.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry of a compound, including bond lengths, bond angles, and torsion angles. However, a comprehensive search of scientific databases reveals that a single crystal X-ray diffraction study for this compound has not been reported. While this compound is used as a starting material for creating other molecules that are subsequently analyzed, the crystallographic data pertains to the resulting products, not the aldehyde itself. researchgate.netacs.orgresearchgate.net

Crystallographic Parameters and Space Group Determination

Detailed crystallographic parameters, such as the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system, and the space group, are determined during a single crystal X-ray diffraction experiment. As no such study has been published for this compound, these specific parameters remain undetermined.

Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions dictate the supramolecular assembly. An analysis of the functional groups present in this compound—a hydroxyl group, a nitro group, a bromine atom, and an aldehyde—suggests the potential for a rich variety of such interactions. However, without experimental crystallographic data, a definitive description of its supramolecular assembly is not possible.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic information files (CIFs) from single-crystal X-ray diffraction. Due to the absence of a published crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure, which can lead to different physical properties. Co-crystallization involves crystallizing a compound with another molecule to form a new crystalline solid. There are no specific studies on the polymorphism or co-crystallization of this compound found in the surveyed literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For the related compound, 5-Bromo-2-hydroxybenzaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to achieve an optimized geometry. nih.govresearchgate.net These studies indicate that 5-Bromo-2-hydroxybenzaldehyde is a planar molecule. researchgate.net

For 5-Bromo-2-hydroxy-3-nitrobenzaldehyde, the introduction of a nitro group at the 3-position is expected to influence the molecular geometry. The nitro group is known for its steric bulk and strong electron-withdrawing nature. These factors could potentially lead to slight deviations from planarity in the benzene (B151609) ring and alterations in bond lengths and angles compared to the parent compound. Specifically, the C-N bond and the bonds within the nitro group will have characteristic lengths. The presence of the nitro group adjacent to the hydroxyl and aldehyde groups may also influence the intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen, a common feature in salicylaldehyde (B1680747) derivatives. researchgate.net

Table 1: Predicted Impact of the 3-Nitro Group on the Geometry of 5-Bromo-2-hydroxybenzaldehyde

| Geometric Parameter | 5-Bromo-2-hydroxybenzaldehyde (Reference) | Predicted Change in this compound |

| Planarity | Planar | Potential for slight deviation from planarity due to steric hindrance from the nitro group. |

| Bond Lengths | C-C bond lengths in the ring are between 1.3-1.4 Å. nih.gov | The C-C bonds adjacent to the nitro group may be slightly elongated. The C-N bond will be introduced. |

| Bond Angles | C-C-C angles range from 119.2° to 121.4°. nih.gov | Angles around the substituted carbons (C2, C3, C5) are expected to be distorted from the ideal 120°. |

| Intramolecular H-Bond | Present between the hydroxyl and aldehyde groups. researchgate.net | The strength of the hydrogen bond may be altered due to the electronic influence of the nitro group. |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For 5-Bromo-2-hydroxybenzaldehyde, the HOMO-LUMO gap has been studied to understand electron transfer within the molecule. nih.govnih.gov The introduction of a strong electron-withdrawing nitro group at the 3-position in this compound is expected to significantly impact its electronic structure. The nitro group will lower the energy of both the HOMO and LUMO. This effect is anticipated to reduce the HOMO-LUMO energy gap, which generally correlates with higher chemical reactivity. A smaller energy gap facilitates electronic transitions, which can also influence the molecule's color and UV-Visible absorption spectrum.

Table 2: Predicted Electronic Properties of this compound

| Property | General Trend with Electron-Withdrawing Groups | Predicted Effect for this compound |

| HOMO Energy | Lowered | Expected to be lower than in 5-Bromo-2-hydroxybenzaldehyde. |

| LUMO Energy | Lowered | Expected to be significantly lower than in 5-Bromo-2-hydroxybenzaldehyde. |

| HOMO-LUMO Gap | Reduced | The energy gap is predicted to be smaller, suggesting higher reactivity. |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting vibrational frequencies. For 5-Bromo-2-hydroxybenzaldehyde, theoretical vibrational frequencies have been calculated and compared with experimental FT-IR spectra. nih.gov These studies have assigned characteristic vibrational modes for the O-H, C-H, C=O, and C-C bonds. nih.gov

For this compound, the vibrational spectrum will exhibit additional characteristic peaks corresponding to the nitro group. The two most prominent of these are the symmetric and asymmetric stretching vibrations. Based on studies of other nitro-substituted benzaldehydes, the asymmetric NO2 stretching vibration is expected in the region of 1580 ± 80 cm⁻¹, while the symmetric stretch is anticipated around 1380 ± 20 cm⁻¹. niscpr.res.in The presence of the nitro group will also likely cause shifts in the vibrational frequencies of the adjacent functional groups, such as the O-H and C=O stretches, due to its electronic and steric effects.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H | Stretching | ~3200 (broad, due to hydrogen bonding) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=O (aldehyde) | Stretching | 1700 - 1680 |

| NO₂ | Asymmetric Stretching | 1580 ± 80 |

| NO₂ | Symmetric Stretching | 1380 ± 20 |

| C-Br | Stretching | 700 - 500 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

For 5-Bromo-2-hydroxybenzaldehyde, MEP analysis has been used to explore its reactive sites. nih.govnih.gov The introduction of a nitro group in this compound will significantly alter the MEP map. The nitro group is a strong electron-withdrawing group, and its presence will create a pronounced electron-deficient (blue) region around it. The oxygen atoms of the nitro group will be electron-rich (red). The hydroxyl and aldehyde groups will also contribute to the electrostatic potential, with the hydroxyl hydrogen being a positive site and the aldehyde oxygen being a negative site. This detailed charge distribution is crucial for predicting how the molecule will interact with other reagents.

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods can provide insights into molecular properties, though they may have different levels of accuracy and computational expense.

Semi-empirical Methods (e.g., AM1, PM3, MNDO) for Predictive Studies

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. These methods, such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are computationally less demanding than DFT and can be useful for studying large molecules or for preliminary screenings of molecular properties.

Ab Initio Calculations for High-Accuracy Electronic Properties

While specific ab initio computational studies for this compound are not extensively detailed in currently available literature, the methodology represents a cornerstone of quantum chemical investigations. Ab initio calculations, derived from first principles without reliance on empirical parameters, are employed to achieve high-accuracy predictions of a molecule's electronic properties.

For this compound, these calculations would typically involve solving the Schrödinger equation for the molecular system. Methods like Hartree-Fock (HF) and more advanced post-HF methods or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) would be used. The primary outputs of such studies are fundamental electronic descriptors that govern the molecule's reactivity and intermolecular interactions.

Key electronic properties that would be determined include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. For nitroaromatic compounds, the LUMO energy is often correlated with properties like mutagenicity mdpi.com.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this molecule, the oxygen atoms of the nitro and carbonyl groups would be expected to be highly electronegative, while the hydroxyl proton would be an electropositive site.

Atomic Charges: The calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would provide a quantitative measure of the electron distribution among the atoms, offering further insight into local reactivity.

These high-accuracy properties provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound have not been published, this technique would be invaluable for understanding its dynamic behavior in various environments. A closely related compound, 5-Bromo-2-hydroxybenzaldehyde, has been studied using MD simulations to analyze its interactions with proteins, demonstrating the utility of this approach nih.gov.

An MD simulation of this compound would reveal its conformational landscape. The molecule's flexibility is primarily determined by the rotation around the single bonds connecting the aldehyde and hydroxyl groups to the benzene ring. The simulation would track the torsional angles of these groups over time in a simulated solvent box (e.g., water).

This analysis would help answer key questions about its structure:

Intramolecular Hydrogen Bonding: Does the hydroxyl group form a stable intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen? MD simulations can quantify the stability and lifetime of such bonds.

Influence of Substituents: The bulky bromine atom and the electron-withdrawing nitro group would sterically and electronically influence the preferred orientation of the aldehyde group.

Planarity: The simulation would show whether the aldehyde and nitro groups remain planar with the benzene ring or exhibit out-of-plane fluctuations.

Understanding this dynamic behavior is essential, as the molecule's active conformation, which is responsible for its chemical or biological activity, may not be its lowest-energy state.

MD simulations excel at modeling the intricate dance between a small molecule and its environment. By simulating this compound within a solvent like water, one could analyze the formation and dynamics of hydrogen bonds between the molecule's polar groups (hydroxyl, nitro, aldehyde) and surrounding water molecules. This provides insight into its solvation and solubility.

When placed in the active site of a biological macromolecule, such as an enzyme or receptor, MD simulations can predict the stability of the binding pose obtained from molecular docking. The simulation would track key metrics like:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand within the binding pocket.

Hydrogen Bond Analysis: To identify which functional groups on the molecule are critical for anchoring it to the protein through stable hydrogen bonds.

Interaction Energy Calculations: To quantify the strength of the interaction between the ligand and the macromolecule.

These simulations provide a dynamic picture of the binding process, which is crucial for rational drug design and understanding mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities or chemical properties. For a compound like this compound, QSAR studies are instrumental in predicting its activity and guiding the synthesis of new, more potent analogues.

The first step in a QSAR study is to calculate a set of numerical parameters, or "descriptors," that represent the physicochemical properties of the molecule's structure. These descriptors can be constitutional, topological, geometrical, or quantum chemical. For a class of compounds including this compound, a range of descriptors would be calculated to correlate with an observed activity (e.g., antibacterial, antifungal, or toxicological effects).

Studies on nitroaromatic compounds and substituted benzaldehydes have identified several key descriptors that frequently correlate with biological activity mdpi.comresearchgate.netresearchgate.netnih.gov.

Table 1: Potential QSAR Descriptors and Their Significance

| Descriptor Class | Specific Descriptor | Potential Significance |

|---|---|---|

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Often correlates with the mutagenicity and toxicity of nitroaromatic compounds, as it relates to their ability to accept electrons mdpi.com. |

| Electronic | Dipole Moment (µ) | Relates to a molecule's ability to engage in polar interactions with a biological target scholars.direct. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's ability to cross biological membranes to reach its target. |

| Steric | Molar Refractivity (MR) | Represents the volume of the molecule and its polarizability, influencing how it fits into a binding site. |

| Topological | Wiener Index | A measure of molecular branching and compactness. |

By calculating these and other descriptors for a series of related molecules and measuring their biological activity, a mathematical model can be built to show which properties are most important for the desired effect.

The ultimate goal of QSAR is to develop a robust and validated model that can accurately predict the activity of new, untested compounds. The development process follows a well-established workflow uniroma1.it.

Data Set Preparation: A diverse set of compounds with known activities is collected. This dataset is then typically divided into a training set (for building the model) and a test set (for validating its predictive power) mdpi.com.

Descriptor Calculation and Selection: A large number of molecular descriptors are calculated. Statistical techniques are then used to select a subset of descriptors that have the strongest correlation with activity, avoiding multicollinearity nih.gov.

Model Generation: A mathematical equation is generated to link the selected descriptors to the activity. This can be done using methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Support Vector Machines (SVM) or Random Forests nih.gov.

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of the test set compounds, R²_pred) are performed. A reliable QSAR model must demonstrate strong statistical performance for both the training and test sets nih.gov.

For nitroaromatic compounds, predictive QSAR models have been successfully developed for properties ranging from toxicity to thermal stability nih.govnih.gov. A validated QSAR model for analogues of this compound would be a powerful tool, enabling the in silico screening of virtual libraries and prioritizing the synthesis of the most promising candidates for further research.

Research on Biological and Pharmacological Activities

Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial properties of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde indicates a selective spectrum of activity. The compound has been reported to exhibit antibacterial effects specifically against Gram-positive bacteria. cymitquimica.com In contrast, it has not shown efficacy against Gram-negative bacteria. cymitquimica.com This selectivity suggests that the compound's mechanism of action may be targeted towards cellular structures or metabolic pathways that are unique to or more accessible in Gram-positive organisms. Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this specific compound are not extensively detailed in the available literature, which currently limits a full assessment of its potency relative to established antibiotics.

Antifungal Activity

While direct studies on the antifungal activity of this compound are limited, research on structurally related benzaldehydes provides insights into its potential in this area. Studies on various benzaldehyde (B42025) derivatives have demonstrated notable antifungal activity against a range of fungal pathogens, including species of Aspergillus and Candida. nih.govnih.gov The efficacy of these related compounds suggests that the core benzaldehyde structure, when appropriately substituted, can serve as a valuable scaffold for the development of antifungal agents. However, specific experimental data confirming the antifungal spectrum and potency of this compound itself is not yet prominent in the scientific literature.

Mechanisms of Antimicrobial Action

The proposed mechanism for the antibacterial action of this compound involves its interaction with the supramolecular structures of bacterial cells. cymitquimica.com This interaction is believed to disrupt normal cellular processes, leading to the inhibition of bacterial growth and ultimately culminating in cell death through apoptosis. cymitquimica.com For other related redox-active benzaldehydes, the antifungal mechanism is thought to involve the targeting of cellular antioxidation components, such as glutathione (B108866) reductase and superoxide (B77818) dismutases, thereby disrupting the pathogen's ability to manage oxidative stress. nih.gov This disruption of the cell's defense system can inhibit fungal growth and may also chemosensitize the fungus to other conventional antifungal agents. nih.gov

Structure-Activity Relationships in Antimicrobial Derivatives

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of the functional groups on the aromatic ring. Structure-activity relationship (SAR) studies on related compounds offer valuable information.

Influence of the Hydroxyl Group: The presence of a hydroxyl group at the ortho-position (C2), as is the case in this compound, is generally associated with increased antifungal activity. For instance, studies comparing hydroxybenzaldehydes to their methoxy-analogs (where the -OH is replaced by -OCH3) have shown that the ortho-hydroxyl group results in a lower MIC, indicating greater potency. nih.gov

The following table summarizes the antimicrobial activities of various substituted benzaldehydes, illustrating the impact of different functional groups on their biological efficacy.

| Compound/Derivative | Key Structural Features | Observed Antimicrobial Activity |

| This compound | ortho-hydroxyl, meta-nitro, para-bromo | Active against Gram-positive bacteria. cymitquimica.com |

| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | ortho-hydroxyl, meta-methoxy | Potent antifungal activity (MIC 0.67 mM). nih.gov |

| 2,3-Dimethoxybenzaldehyde | ortho-methoxy, meta-methoxy | Reduced antifungal activity (>3-fold higher MIC) compared to its hydroxyl analog. nih.gov |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | ortho-hydroxyl, para-hydroxyl | Antimicrobial activity against Staphylococcus aureus (MIC50 of 500 mg/L). frontiersin.org |

| Dihydropyrimidine derivatives of 5-Bromosalicylaldehyde (B98134) | Heterocyclic structures derived from 5-bromosalicylaldehyde | Varied activity against bacteria including Staphylococcus aureus. nih.gov |

Potential Anti-inflammatory Properties

Inhibition of Prostaglandin (B15479496) Synthesis Pathways

There is evidence to suggest that this compound may possess anti-inflammatory properties, potentially through its ability to inhibit the synthesis of prostaglandins (B1171923). cymitquimica.com Prostaglandins are lipid compounds that act as key mediators in the inflammatory process. nih.gov Their synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. nih.gov

The inflammatory cascade often begins with the conversion of arachidonic acid into prostaglandin H2 (PGH2) by COX enzymes. nih.gov PGH2 is then further metabolized into various active prostaglandins, including prostaglandin E2 (PGE2), which is a principal driver of inflammation, pain, and fever. nih.gov The inhibition of the COX pathway, particularly the inducible COX-2 enzyme which is upregulated at sites of inflammation, is a well-established mechanism for anti-inflammatory drugs. nih.gov By blocking these enzymes, the production of pro-inflammatory prostaglandins is reduced, thereby mitigating the inflammatory response. The suggestion that this compound can inhibit prostaglandin synthesis implies a potential interaction with the COX pathway, positioning it as a compound of interest for further investigation in the field of anti-inflammatory research. cymitquimica.com

Cellular and Molecular Targets of Anti-inflammatory Action

Research into the anti-inflammatory properties of this compound and structurally similar compounds suggests that its mechanism of action involves the modulation of key inflammatory pathways. One potential mechanism is the inhibition of prostaglandin synthesis, which are key mediators of inflammation. cymitquimica.com

Studies on analogous benzaldehyde derivatives provide further insight into potential cellular and molecular targets. For instance, the related compound 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has been shown to suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition consequently reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov Furthermore, BHMB was observed to decrease the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The underlying mechanism for these effects involves the inactivation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, specifically by suppressing the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB. nih.gov

Similarly, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), another bromophenol, has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of NF-κB and signal transducer and activator of transcription 1 (STAT1), both of which are central signaling molecules in cellular inflammation. nih.gov While these findings are for related compounds, they highlight plausible molecular targets for this compound.

Anticancer / Cytotoxic Activities

The cytotoxic potential of this compound and its derivatives has been a subject of scientific investigation, particularly focusing on its effects on cancer cell lines and the underlying mechanisms of action.

In Vitro Cytotoxicity against Cancer Cell Lines

While direct in vitro cytotoxicity data for this compound is limited in the reviewed literature, studies on its derivatives have shown promising anticancer activity against various human cancer cell lines. The functional groups of the parent compound, including the aldehyde, hydroxyl, bromo, and nitro groups, make it a versatile scaffold for synthesizing derivatives with potential cytotoxic properties.

For example, an organotin (IV) complex derived from 5-Bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone demonstrated anticancer activity against the HCT 116 human colon cancer cell line. nih.gov Furthermore, a series of novel benzofuran (B130515) analogues synthesized from related hydroxybenzaldehyde structures were screened for their in vitro anticancer activity against A-549 (lung carcinoma) and HeLa (cervical cancer) cell lines, showing notable cytotoxic effects. researchgate.net

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Organotin(IV) complex of a 5-Bromosalicylaldehyde thiosemicarbazone derivative | HCT 116 (Human Colon Cancer) | Anticancer property reported | nih.gov |

| Benzofuran-triazole hybrids of a bromo-hydroxybenzaldehyde derivative | A-549 (Human Lung Carcinoma) | Cytotoxic activity observed | researchgate.net |

| Benzofuran-triazole hybrids of a bromo-hydroxybenzaldehyde derivative | HeLa (Human Cervical Cancer) | Cytotoxic activity observed | researchgate.net |

Mechanisms of Cytotoxicity (e.g., apoptosis induction, DNA binding)

The cytotoxic effects of this compound and related compounds are believed to be mediated through several cellular mechanisms. One proposed mechanism is the induction of apoptosis, or programmed cell death. The compound's interaction with the supramolecular structure of cells can inhibit growth and ultimately lead to apoptosis. cymitquimica.com

Furthermore, the presence of a nitroaromatic group is significant, as this class of compounds is known to have potential as anticancer agents. nih.gov Studies on other synthetic ortho-nitrobenzyl derivatives have shown that they can be genotoxic, causing chromosomal damage and inducing double-strand breaks in the DNA of cancer cells. nih.gov The nitro group can also participate in redox reactions, which may lead to the generation of reactive oxygen species that disrupt cellular processes. The aldehyde group can readily form Schiff bases through condensation reactions, and these derivatives can interact with biological targets, potentially inhibiting enzymes by forming covalent bonds with active site residues.

Impact on Specific Biological Pathways (e.g., HIV-1 integrase inhibition)

The search for novel therapeutic agents has led to the investigation of diverse chemical scaffolds for their ability to inhibit specific biological pathways critical for disease progression. One such target is the HIV-1 integrase (IN) enzyme, which is essential for the replication of the human immunodeficiency virus (HIV-1) by catalyzing the insertion of viral DNA into the host cell's genome. nih.gov The lack of a human homologue makes IN an attractive target for antiretroviral therapy. nih.gov

While direct inhibition of HIV-1 integrase by this compound has not been explicitly detailed in the available literature, various chemical structures are known to possess this inhibitory activity. These inhibitors often function by chelating metal ions in the enzyme's active site, a function for which scaffolds containing hydroxyl and carbonyl groups, such as that found in this compound, could potentially be suited. The development of integrase strand transfer inhibitors (INSTIs) represents a major advancement in HIV therapy, and research continues to explore novel small molecules for this purpose. nih.gov

Structure-Activity Relationships in Anticancer Derivatives

The anticancer activity of compounds derived from this compound is significantly influenced by their chemical structure. The strategic modification of the parent molecule allows for the fine-tuning of its biological activity, a concept known as structure-activity relationship (SAR).

The functional groups present on the benzaldehyde ring—bromo, hydroxyl, and nitro—all play a role in the molecule's biological profile. nih.gov The aldehyde group is a key site for modification, often converted into Schiff bases or thiosemicarbazones to enhance biological activity. nih.gov Thiosemicarbazone derivatives, in particular, are noted for their anticancer properties.

| Structural Feature / Derivative Class | Impact on Anticancer Activity | Reference |

|---|---|---|

| Thiosemicarbazone derivatives | Often exhibit significant biological activities, including anticancer properties. | |

| Organotin(IV) complexes | Complexation with metals like tin can lead to derivatives with specific cytotoxicity against cancer cell lines like HCT 116. | nih.gov |

| Bromo substituent | Contributes to the overall lipophilicity and electronic properties, influencing antimigration and antiproliferation activities. | nih.gov |

| Nitro substituent | Recognized as a group of interest for potential anticancer agents, possibly through mechanisms involving DNA damage. | nih.govnih.gov |

Other Reported Biological Activities

Beyond its anti-inflammatory and potential anticancer properties, this compound has been reported to exhibit other biological activities. Notably, it has demonstrated antibacterial activity, showing efficacy against Gram-positive bacteria. cymitquimica.com Its mechanism of antibacterial action is believed to involve interaction with the supramolecular structure of the bacterial cells, leading to growth inhibition. cymitquimica.com However, it has been reported to be inactive against Gram-negative bacteria. cymitquimica.com

Enzyme Inhibition Studies

While direct studies on this compound as an enzyme inhibitor are limited, research into its derivatives, particularly Schiff bases, suggests a potential for such activity. The inherent reactivity of the aldehyde group allows for the formation of Schiff bases that can interact with biological targets.

Investigations into structurally similar compounds provide insight into potential inhibitory actions. For instance, a related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has been shown to possess anti-inflammatory properties by suppressing the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated cells. nih.gov This indicates an ability to interfere with inflammatory enzyme pathways.

Furthermore, Schiff bases derived from the closely related precursor, 5-bromosalicylaldehyde, have been evaluated for their inhibitory potential against specific enzymes through computational methods. A novel Schiff base synthesized from 5-bromosalicylaldehyde and β-alanine was studied as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical in DNA damage response. nih.govresearchgate.net In silico docking studies suggested that this Schiff base could be a promising candidate for inhibiting PARP-1, which has therapeutic applications in cancer treatment. nih.govresearchgate.net These findings underscore the potential of Schiff base derivatives of this compound to act as enzyme inhibitors, though further direct experimental validation is required.

Binding to Nucleic Acids (DNA, RNA)

The interaction of this compound derivatives with nucleic acids, particularly DNA, is a significant area of research, primarily focusing on the activity of their metal complexes. These complexes have demonstrated the ability to bind to DNA and, in some cases, facilitate its cleavage, suggesting potential applications in the development of novel therapeutic agents.

Metal complexes synthesized from Schiff bases are of particular interest. nih.gov Studies on transition metal complexes with Schiff bases derived from substituted benzaldehydes have shown that these complexes can interact with DNA, leading to the breakage of DNA strands. ias.ac.in This nuclease activity is crucial as the cleavage of the DNA double helix can disrupt the replication of cancer cells. ias.ac.in

For example, various transition metal complexes of Schiff bases derived from precursors like 5-bromosalicylaldehyde have been investigated for their DNA binding and cleavage capabilities. nih.gov Gel electrophoresis and UV-Vis electronic spectrum techniques are commonly used to study these interactions. nih.gov The binding mechanism is often proposed to be intercalation, where the complex inserts itself between the base pairs of the DNA. nih.gov Mechanistic studies suggest that the cleavage of DNA by these complexes often occurs through an oxidative pathway, involving reactive oxygen species like hydroxyl radicals or superoxide anions. rsc.org The specific activity can vary depending on the metal ion; for instance, copper(II) complexes are often found to be potent DNA cleavage agents. ias.ac.innih.gov

| Complex Type | Derived From | Interaction with DNA | Proposed Mechanism |

|---|---|---|---|

| Cu(II), Ni(II), Co(II) Complexes | Schiff base of 3-hydroxy-4-nitrobenzaldehyde | Cleavage of DNA | Redox Chemistry |

| Cu(II) Complex | Schiff base of o-vanillin and thiophene | Binds to DNA minor groove, causes double-strand nicks | Destabilization of phosphodiester bonds |

| Zn(II), VO(IV) Complexes | Schiff base of o-vanillin and thiophene | Binds to DNA major groove | Binding Interaction |

| Fe(III), Mn(II), Cr(III) Complexes | Schiff base of 5-bromosalicylaldehyde | Binds to and cleaves CT-DNA | Intercalation |

Metal Complex Formation and Enhanced Biological Activity

A significant body of research demonstrates that the formation of metal complexes with Schiff bases derived from this compound and its analogs leads to a substantial enhancement of their biological activities. researchgate.net This potentiation is observed across a spectrum of activities, including antibacterial, antifungal, anticancer, and antioxidant effects. nih.govnanobioletters.com

The increased activity of the metal complexes is often explained by chelation theory. nih.gov Chelation can increase the lipophilic nature of the molecule, facilitating its transport across biological membranes, such as the cell wall of microorganisms. This process reduces the polarity of the metal ion, allowing for greater penetration into the lipid membranes and subsequent interference with normal cellular processes. nih.gov

Numerous studies have synthesized and characterized transition metal and lanthanide complexes with Schiff bases derived from substituted salicylaldehydes. phytojournal.comjuniperpublishers.com For example, transition metal complexes (Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II)) of a Schiff base synthesized from 5-Bromo-2-Hydroxybenzaldehyde and aniline (B41778) exhibited good antibacterial activity against Escherichia coli and B. subtilis. researchgate.net Similarly, lanthanide complexes have been shown to possess strong antimicrobial and antifungal properties, often exceeding the activity of the free ligand. nih.govresearchgate.net

The choice of the metal ion plays a crucial role in the biological activity of the complex. Gallium(III) complexes with hydrazones derived from 5-bromosalicylaldehyde, for instance, have shown significantly increased cytotoxic activity against leukemia cell lines compared to the metal-free hydrazones. mdpi.com

| Metal Ion(s) | Schiff Base Derived From | Enhanced Activity | Target Organisms/Cells |

|---|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II) | Indole-3-carboxaldehyde and m-aminobenzoic acid | Antibacterial | Gram-positive and Gram-negative bacteria |

| Mn(II), Fe(III), Cr(III) | 5-bromosalicylaldehyde and 2-(4-aminophenyl)ethan-1-ol | Anticancer | Hep-G2 (liver) and MCF-7 (breast) cancer cells |

| Lanthanides (e.g., Gd, Sm, Nd) | 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole | Antimicrobial, Antifungal, Antioxidant, Antitumor | Various bacteria, fungi, and tumor cells |

| Zn(II), Cd(II), Ni(II), Cu(II), Fe(III), etc. | 5-bromosalicylaldehyde and 3,4-(methylenedioxy)aniline | Antimicrobial | Five bacterial and three fungal species |

| Gadolinium(III) | 4-amino-3-hydroxy benzoic acid and 4-nitrobenzaldehyde | Antibacterial | Escherichia coli, Staphylococcus aureus |

Insufficient Information Available for this compound

Following a comprehensive search for scientific literature and data, there is currently insufficient information available to generate a detailed article on the chemical compound “this compound” that aligns with the specific applications and research areas requested.

The structured outline provided requires in-depth research findings on the role of this compound in highly specialized fields. These include its application as a precursor for pharmaceutical and agrochemical intermediates, its use in developing heterocyclic compounds, and its function in supramolecular chemistry, specifically in self-assembly, molecular recognition, and the design of coordination complexes.